molecular formula C21H18F3NO4 B2886883 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate CAS No. 637751-23-6

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate

Cat. No. B2886883
CAS RN: 637751-23-6
M. Wt: 405.373
InChI Key: YQFDSHXAISEKBI-UHFFFAOYSA-N
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Description

This compound is a derivative of chromen-7-yl diethylcarbamate, which is a type of organic compound known as a carbamate. Carbamates are organic compounds derived from carbamic acid (NH2COOH). This compound also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The carbamate group, for example, could undergo hydrolysis to form an alcohol and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined experimentally. Its chemical properties would be influenced by its functional groups .

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that derivatives of chromen, such as those synthesized in studies, exhibit significant antibacterial properties. For instance, Behrami and Dobroshi (2019) synthesized compounds like 4-hydroxy-chromen-2-one and evaluated their antibacterial activity against bacterial cultures including Staphylococcus aureus, E. coli, and Bacillus cereus. The compounds displayed high levels of bacteriostatic and bactericidal activity, highlighting their potential in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Synthesis and Biological Evaluation

Another study focused on the synthesis of innovative coumarin derivatives containing the thiazolidin-4-one ring, which showcased their synthesis process and the evaluation of biological properties. These compounds were found to have notable antibacterial activity, further emphasizing the potential of chromen derivatives in medicinal chemistry and pharmaceutical applications (Ramaganesh, Bodke, & Venkatesh, 2010).

Antioxidant and Antibacterial Agents

The study by Subbareddy and Sumathi (2017) introduced a series of chromene-3-carboxamide derivatives synthesized through a one-pot reaction. These compounds were evaluated for antioxidant and antibacterial properties, with some showing good activity. This work illustrates the versatility of chromen derivatives in creating compounds with potential health benefits (Subbareddy & Sumathi, 2017).

Catalysis and Organic Synthesis

Alonzi et al. (2014) described the use of novel polystyrene-supported catalysts for the synthesis of Warfarin and its analogues, using chromene derivatives as key intermediates. This research highlights the application of chromen derivatives in catalysis and organic synthesis, providing a pathway to synthesize important pharmaceutical compounds efficiently (Alonzi et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Some carbamates, for example, are toxic and can be hazardous if ingested or inhaled .

Future Directions

Future research on this compound could involve studying its potential applications, such as its use in medicine or industry. It could also involve studying its environmental impact, particularly if it’s used as a pesticide .

properties

IUPAC Name

[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO4/c1-3-25(4-2)20(27)28-14-10-11-15-16(12-14)29-19(21(22,23)24)17(18(15)26)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFDSHXAISEKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate

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